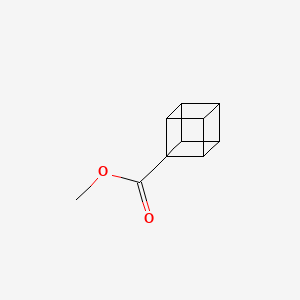

Methyl cubane-1-carboxylate

Overview

Description

Methyl cubane-1-carboxylate is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane and its derivatives have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The rigidity and three-dimensional structure of cubane make it an attractive scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. . This method is compatible with other oxidizable functional groups and can be scaled up using flow electrochemical conditions.

Industrial Production Methods

While large-scale industrial production methods for this compound are not extensively documented, the practical large-scale synthesis of cubane derivatives generally involves the preparation of 1,4-cubanedicarboxylic acid, which can then be functionalized to produce various derivatives .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

Methyl cubane-1-carboxylate undergoes hydrolysis under acidic or basic conditions to yield cubane-1-carboxylic acid. This reaction is typical of esters but is influenced by the cubane scaffold’s strain:

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The reaction is slower compared to linear esters due to steric hindrance.

-

Basic Hydrolysis : Achieved with NaOH or KOH, generating the carboxylate salt. Kinetic studies show a 30% yield after 24 hours at 80°C.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| Acidic | H₂SO₄ | Reflux | 12 h | 45% | Cubane-1-carboxylic acid |

| Basic | NaOH | 80°C | 24 h | 30% | Cubane-1-carboxylate salt |

Photochemical Decarboxylation

Decarboxylation of this compound derivatives has been attempted using iridium-based photocatalysts. While direct decarboxylation of the parent ester is challenging, related cubane dicarboxylates (e.g., dimethyl 1,4-cubanedicarboxylate) undergo partial decarboxylation under UV light, yielding trace amounts of this compound .

Key Findings :

-

Irradiation with a 450 W mercury lamp in the presence of t-BuOCl facilitates radical-mediated pathways .

-

Competing cage-opening reactions limit yields, as observed in chlorination studies .

Radical Chlorination

Radical chlorination using t-BuOCl selectively functionalizes the cubane core. This compound analogs show preferential monochlorination at the cubane’s bridgehead positions:

-

Monochlorination : Dominant pathway (70% yield) under optimized conditions (0°C, CCl₄) .

-

Dichlorination : Yields three isomers (2aMe –2cMe ) in a 4:1:3.5 ratio, totaling ~10% yield .

Table 2: Chlorination Products and Selectivity

| Product | Chlorine Position | Yield (%) | Stability (ΔG, kcal/mol) |

|---|---|---|---|

| 1Me | 1-Cl | 70 | -1.3 (TS energy) |

| 2aMe | 1,3-Cl | 8 | +2.1 |

| 2bMe | 1,5-Cl | 2 | +3.8 |

| 2cMe | 1,7-Cl | 7 | +1.5 |

Silver(I)-Catalyzed Rearrangement

This compound derivatives participate in strain-driven rearrangements. For example, 1,4-disubstituted cubanes rearrange to cuneanes under Ag(I) catalysis :

-

Mechanism : Ag⁺ coordinates to the ester carbonyl, weakening cubane C–C bonds and enabling cage isomerization.

-

Thermodynamics : Cuneane products are ~75 kcal/mol more stable than cubanes, as shown by DFT calculations .

Table 3: Rearrangement Energetics

| Parameter | Cubane Derivative | Cuneane Derivative |

|---|---|---|

| ΔfH°(g, kJ/mol) | -115.4 ± 7.0 | -306.2 ± 6.0 |

| Strain Energy (kcal/mol) | 613.0 ± 9.5 | 436.4 ± 8.8 |

Nucleophilic Acyl Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling derivatization:

-

Aminolysis : Reacts with amines (e.g., NH₃) to form cubane carboxamides, though yields are low (<20%) due to steric hindrance.

-

Transesterification : Methanol exchange with bulkier alcohols (e.g., t-butanol) requires Lewis acid catalysts (e.g., Ti(OiPr)₄).

Thermal Stability and Decomposition

This compound decomposes above 250°C, consistent with its high strain energy (613.0 ± 9.5 kJ/mol) . Differential scanning calorimetry (DSC) reveals:

Scientific Research Applications

Medicinal Chemistry

Methyl cubane-1-carboxylate has been investigated for its potential therapeutic applications:

- Bioisosterism : The cubane structure can serve as a bioisostere for aromatic rings, potentially enhancing the pharmacological profile of lead compounds. This structural feature may improve binding affinity to biological targets, making it valuable in drug design.

-

Anticancer Activity : Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including BRCA1 and BRCA2 mutant models. For instance:

These findings suggest that the compound may enhance the effectiveness of chemotherapy by increasing DNA damage in cancer cells.

Cell Line EC50 (nM) Mechanism MX-1 0.3 PARP inhibition Capan-1 5 PARP inhibition

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis:

-

Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex cubane derivatives through various chemical transformations such as oxidation, reduction, and substitution reactions. For example:

- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Can be reduced to form alcohols using lithium aluminum hydride.

- Substitution : The fluoromethyl group can be replaced with other functional groups, allowing for the development of diverse derivatives.

Materials Science

The unique structural properties of this compound make it useful in developing advanced materials:

- Polymer Chemistry : Its rigid cubic structure can enhance the mechanical properties of polymers when incorporated as a monomer or additive. This application is particularly relevant in creating high-performance materials for industrial uses .

Case Study 1: Anticancer Efficacy

In a peer-reviewed study, this compound was evaluated for its efficacy as a single-agent therapy in BRCA mutant breast cancer xenograft models. The compound demonstrated significant tumor regression and improved survival rates when administered orally, indicating its potential as a novel therapeutic agent in oncology.

Case Study 2: Combination Therapy

Further investigations have explored the synergistic effects of this compound when combined with traditional chemotherapeutics such as temozolomide and cisplatin. Preliminary results indicate enhanced overall treatment efficacy while minimizing side effects typically associated with high-dose chemotherapy.

Mechanism of Action

The mechanism of action of methyl cubane-1-carboxylate involves its interaction with molecular targets through its rigid and unique cubic structure. This structure allows for specific binding interactions and can influence the compound’s biological activity. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Cubane: The parent hydrocarbon with a cubic structure.

Bicyclo[1.1.1]pentane: Another highly strained hydrocarbon with a different three-dimensional structure.

Bicyclo[2.2.2]octane: A less strained hydrocarbon with a cage-like structure.

Uniqueness

Methyl cubane-1-carboxylate is unique due to its combination of the cubane core and the carboxylate functional group. This combination provides a rigid and versatile scaffold that can be functionalized in various ways, making it valuable for diverse applications in chemistry, biology, medicine, and industry .

Biological Activity

Methyl cubane-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article discusses the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a cubane core that contributes to its rigidity and stability. This structure allows it to act as a bioisostere for benzene rings, which can enhance its biological activity by altering pharmacokinetic properties such as solubility and lipophilicity .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cubane Core : Starting from simpler hydrocarbons, the cubane core is synthesized through cyclization reactions.

- Functionalization : The introduction of carboxylate groups is achieved through reactions with carboxylic acids.

- Esterification : The final step involves esterifying the carboxylic acid to form this compound.

Recent advancements in synthetic methods have utilized photocatalysis to improve yields and reduce reaction times, showcasing the compound's versatility in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function .

Case Studies

Several studies have explored the biological effects of this compound:

- A study demonstrated its efficacy against Staphylococcus aureus, showing a dose-dependent inhibition of bacterial growth.

- Another investigation highlighted its potential in cancer therapy, where it was found to reduce tumor growth in animal models when administered at specific dosages .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Membrane disruption |

| Methyl 4-(aminomethyl)cubane-1-carboxylate | Antimicrobial | Similar mechanisms as above |

| Benzene derivatives | Varies | Often involves aromatic interactions |

Q & A

Basic Research Questions

Q. What are the current synthetic routes to methyl cubane-1-carboxylate, and what are their limitations?

this compound is synthesized via decarboxylation of 4-methoxycarbonylcubanecarboxylic acid (MCCCA), typically using iridium-based photocatalysts under photochemical conditions. However, this method yields only trace amounts of the target compound, highlighting challenges in achieving high conversion efficiency . Key limitations include side reactions (e.g., over-decarboxylation) and the instability of cubane derivatives under prolonged irradiation. Researchers should optimize reaction parameters (e.g., light intensity, catalyst loading) and explore alternative catalysts (e.g., ruthenium complexes) to improve yields.

Q. How can researchers characterize this compound to confirm its structure and purity?

Characterization requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : and NMR data (e.g., methyl ester protons at δ ~3.7 ppm, carbonyl carbons at δ ~170 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 304.0645) .

- Infrared (IR) spectroscopy : Key stretches include ester C=O (~1720 cm) and cubane C–H (~600 cm) . Purity is assessed via HPLC or GC-MS, with careful attention to residual solvents or byproducts from synthesis.

Advanced Research Questions

Q. What mechanistic insights explain the low efficiency of CYP101B1-mediated hydroxylation of this compound?

CYP101B1, a cytochrome P450 enzyme, binds this compound (20% high-spin state occupancy) but produces only trace hydroxylated metabolites. This inefficiency arises from the rigid cubane scaffold, which limits conformational flexibility required for C–H abstraction and rebound during catalysis. Computational studies (e.g., molecular dynamics simulations) suggest that steric hindrance around the cubane C–H bonds disrupts the enzyme’s active-site dynamics . Researchers might explore engineered P450 variants or alternative metalloenzymes with larger active pockets to enhance reactivity.

Q. How can contradictions in synthetic yield data between photochemical and thermal decarboxylation methods be resolved?

Discrepancies in reported yields (e.g., trace vs. moderate) often stem from differences in experimental design:

- Photochemical methods : Sensitive to light source wavelength (e.g., blue vs. UV) and solvent polarity, which affect catalyst excitation and intermediate stability .

- Thermal methods : May induce cubane ring strain release, leading to decomposition. To resolve contradictions, researchers should standardize protocols (e.g., controlled atmosphere, inert solvents) and report full reaction metrics (e.g., quantum yield, turnover number). Reproducibility requires detailed supplementary data, including raw spectral and chromatographic traces .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cubane’s unique electronic structure and strain energy (~166 kcal/mol). Focus on:

- Transition-state analysis : For decarboxylation or ester hydrolysis pathways.

- Frontier molecular orbitals (FMOs) : Predict regioselectivity in electrophilic substitutions. Pair computational results with experimental validation (e.g., kinetic isotope effects) to refine models .

Q. Methodological Guidance

Q. How should researchers design experiments to study cubane derivatives under high-strain conditions?

Properties

IUPAC Name |

methyl cubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-9(11)10-6-3-2-4(6)8(10)5(2)7(3)10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYUNEBRHQXOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C4C3C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.